molecular formula C23H17BrN2O4 B5418753 (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5418753
M. Wt: 465.3 g/mol
InChI Key: FNGVASGRMHKYSH-GRSHGNNSSA-N
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Description

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex aromatic structure with multiple functional groups

Properties

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-22-12-17(10-19(14-25)18-8-5-9-20(13-18)26(27)28)11-21(24)23(22)30-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGVASGRMHKYSH-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile likely involves multiple steps, starting from simpler aromatic compounds. A possible synthetic route could include:

    Bromination: Introduction of a bromine atom into an aromatic ring, typically using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: Introduction of methoxy groups using methanol and a strong acid or base.

    Phenylmethoxylation: Attachment of a phenylmethoxy group, possibly through a Friedel-Crafts alkylation reaction.

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the enenitrile: This could involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the methoxy or phenylmethoxy groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group could be reduced to an amine using reagents like hydrogen gas (H2) with a palladium catalyst or iron filings in acidic conditions.

    Substitution: The bromine atom could be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd, Fe/HCl, SnCl2/HCl

    Substitution: NaOCH3, NaOEt, KCN

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-methoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
  • (E)-3-(3-bromo-5-methoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
  • (E)-3-(4-methoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.

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